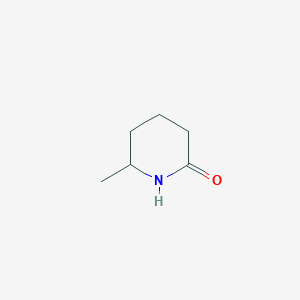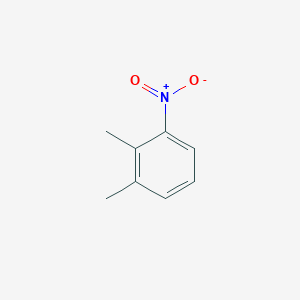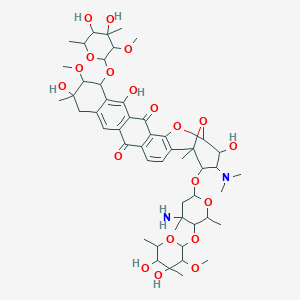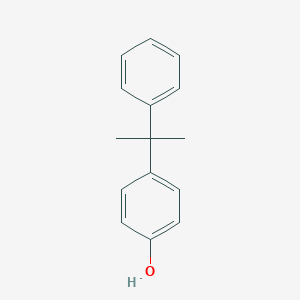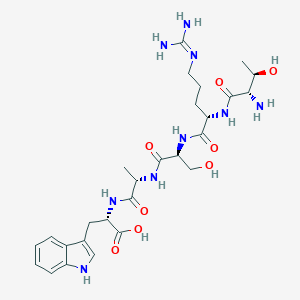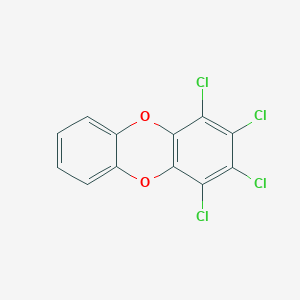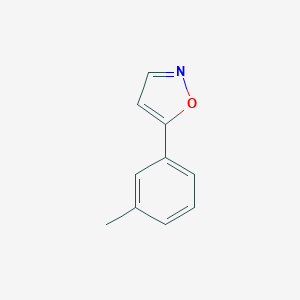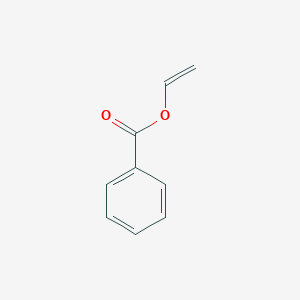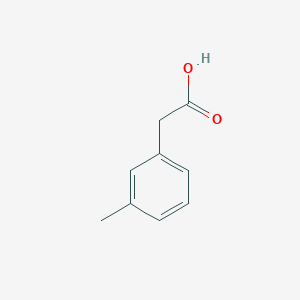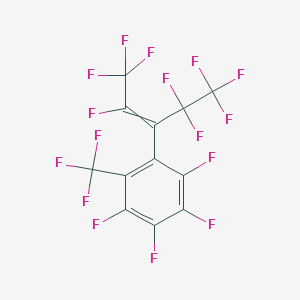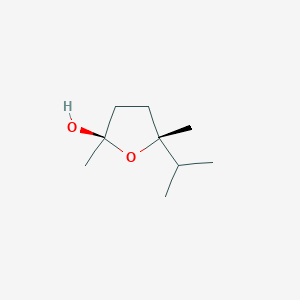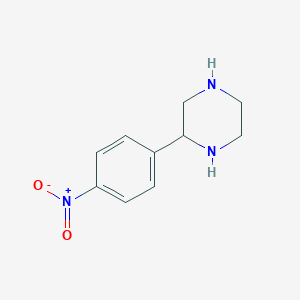
Cadmium stearate
Overview
Description
Mechanism of Action
Target of Action
Cadmium stearate, a metallic soap, is primarily used as a lubricant and as a heat- and light-stabilizer in polyvinyl chloride . .
Mode of Action
As a metallic soap, it is known to provide lubrication and stability in certain industrial applications .
Biochemical Pathways
These mechanisms include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
Cadmium, as a heavy metal, is known to have a low rate of excretion from the body and can accumulate in tissues, leading to potential biomagnification along the food chain .
Result of Action
This compound, like other cadmium compounds, is toxic . Chronic exposure to cadmium is associated with adverse health effects, especially on the kidneys, respiratory system, and bones . This compound is also considered a carcinogen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . The presence of cadmium in the environment can lead to its ingestion or inhalation by humans through contaminated food, water, and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium stearate can be synthesized through several methods:
Reaction of Cadmium Chloride with Sodium Stearate: This method involves the reaction of cadmium chloride with sodium stearate to produce this compound.
Heating Stearic Acid with Cadmium Oxide or Hydroxide: In this method, stearic acid is heated with cadmium oxide or cadmium hydroxide to form this compound.
Exchange Reaction between Cadmium Sulfate and Sodium Stearate: This method involves the reaction of cadmium sulfate with sodium stearate to produce this compound and sodium sulfate as a byproduct.
Industrial Production Methods: In industrial settings, this compound is typically produced by:
Saponification of Stearic Acid: Stearic acid is saponified with sodium hydroxide to form sodium stearate.
Metathesis Reaction: The sodium stearate is then reacted with cadmium sulfate to produce this compound.
Purification: The product is washed, centrifuged, dehydrated, and dried to obtain pure this compound.
Chemical Reactions Analysis
Cadmium stearate undergoes several types of chemical reactions:
Decomposition: When exposed to strong acids, this compound decomposes into stearic acid and the corresponding cadmium salt.
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form stearic acid and other cadmium salts.
Common Reagents and Conditions:
Strong Acids: Used for decomposition and substitution reactions.
Heat: Applied during the synthesis and decomposition processes.
Major Products:
Scientific Research Applications
Cadmium stearate has several applications in scientific research:
Chemistry: Used as a stabilizer in polyvinyl chloride and as a lubricant in various chemical processes.
Biology and Medicine: Due to its toxicity, this compound is less commonly used in biological and medical research.
Comparison with Similar Compounds
- Barium stearate
- Zinc stearate
- Lead stearate
Properties
CAS No. |
2223-93-0 |
|---|---|
Molecular Formula |
C18H36CdO2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
cadmium;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cd/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
LVZWBOGDXURBJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Color/Form |
White powder Solid |
melting_point |
105-115 °C |
Key on ui other cas no. |
2223-93-0 101012-93-5 |
physical_description |
Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998) |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Synonyms |
Octadecanoic acid. cadmium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
